molecular formula C15H13NO3S B4118596 3-methyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoic acid

3-methyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoic acid

Cat. No.: B4118596
M. Wt: 287.3 g/mol
InChI Key: MMMCYEZRCVFMOQ-VOTSOKGWSA-N
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Description

3-methyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a thienyl-containing propenone moiety

Properties

IUPAC Name

3-methyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-10-9-11(15(18)19)4-5-12(10)16-7-6-13(17)14-3-2-8-20-14/h2-9,16H,1H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMCYEZRCVFMOQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)N/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoic acid typically involves a multi-step process:

    Formation of the Thienyl Propenone Moiety: This step involves the reaction of 2-thiophenecarboxaldehyde with an appropriate acetyl compound under basic conditions to form the thienyl propenone intermediate.

    Amination Reaction: The thienyl propenone intermediate is then reacted with 3-methyl-4-aminobenzoic acid under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-methyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-methyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    3-methylbenzoic acid: Lacks the thienyl propenone moiety, making it less versatile in terms of chemical reactivity and applications.

    4-aminobenzoic acid: Does not have the methyl or thienyl propenone groups, limiting its potential in medicinal chemistry and materials science.

Uniqueness

3-methyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoic acid is unique due to its combination of a benzoic acid core with a thienyl propenone moiety, providing a versatile platform for chemical modifications and a wide range of applications in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoic acid
Reactant of Route 2
3-methyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoic acid

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